molecular formula C12H26N3O6P B605838 Azido-PEG3-phosphonic acid ethyl ester CAS No. 1337527-24-8

Azido-PEG3-phosphonic acid ethyl ester

Cat. No. B605838
M. Wt: 339.33
InChI Key: FPXYMBISZVJSOJ-UHFFFAOYSA-N
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Description

Azido-PEG3-phosphonic acid ethyl ester is a compound that contains multiple functional groups, including an azide group, a polyethylene glycol (PEG) chain, and a phosphonic acid ester group . The azide group enables Click Chemistry, a type of chemical reaction that is widely used in drug discovery and materials science . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of phosphonic acids and their esters, such as Azido-PEG3-phosphonic acid ethyl ester, can be achieved through several methods. The most popular synthetic methods leading to phosphonic acids and their esters are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .


Molecular Structure Analysis

The molecular formula of Azido-PEG3-phosphonic acid ethyl ester is C12H26N3O6P . It has a molecular weight of 339.3 g/mol . The compound contains an azide group and a terminal phosphonic acid ethyl ester .


Chemical Reactions Analysis

Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester. The azide group enables Click Chemistry . Click Chemistry is a type of chemical reaction that involves the reaction of azide and alkyne groups to form a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester . The hydrophilic PEG spacer increases its solubility in aqueous media . The compound has a molecular weight of 339.3 g/mol .

Scientific Research Applications

Sorption and Coordination in Phosphoric Acid Solutions

A study by Zhu and Alexandratos (2015) explored the development of a polymer-bound monoprotic phosphoric acid ligand for sorption of U(VI) and other trivalent ions from phosphoric acid solutions. They investigated new phosphorylated mono- and triethylene glycol ethyl esters (pEG1M and pEG3M) for their efficiency in ion exchange and coordination through the phosphoryl oxygen. This research highlights the potential of such ligands in environmental applications, particularly in metal ion sorption from acidic solutions (Zhu & Alexandratos, 2015).

Synthesis of Protected Phosphonamidate Peptides

Sikora, Nonas, and Gajda (2001) developed a methodology for synthesizing protected phosphonamidate peptides using O-ethyl 1-azidoalkylphosphonic acids and amino acid esters. This study demonstrates the versatility of azidoalkylphosphonic acids in peptide synthesis, offering a general method for obtaining protected phosphonopeptides and their azido analogs (Sikora, Nonas, & Gajda, 2001).

Aza-Michael Addition on Diethyl Vinylphosphonate

Bou Orm et al. (2013) investigated the synthesis of 2-(arylamino)ethyl phosphonic esters and acids via the aza-Michael addition of amines to diethyl vinylphosphonate. Their focus was on phosphonic esters bearing aromatic moieties, which were then hydrolyzed to yield the corresponding phosphonic acids. This research provides insights into the chemical properties and potential applications of phosphonic acid derivatives in organic synthesis (Bou Orm et al., 2013).

Layer-by-Layer Growth of Multilayers for Optical Properties

Neff et al. (2000) described the use of layer-by-layer growth of metal−bis(phosphonate) multilayers to produce acentric thin films with second-order nonlinear optical properties. The study involved the use of chromophoric bis(phosphonate) molecules, demonstrating the potential of azido-PEG3-phosphonic acid ethyl ester in creating materials with unique optical characteristics (Neff, Helfrich, Clifton, & Page, 2000).

Applications in Materials and Biological Science

Berret and Graillot (2022) provided an overview of research on statistical copolymers as coating materials for metal oxide nanoparticles. These copolymers contain functional groups like phosphonic acids, demonstrating the utility of azido-PEG3-phosphonic acid ethyl ester in creating stable, coated particles for applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).

Synthesis of Phosphonic Acid-Terminated Poly(ethylene glycol)

Kurowska et al. (2022) discussed the synthesis of well-defined phosphonic acid-terminated poly(ethylene glycol) (PEG) and its application in preparing water-dispersible multifunctional upconverting luminescent nanohybrids. This study underscores the relevance of azido-PEG3-phosphonic acid ethyl ester in creating advanced materials with specific luminescent properties (Kurowska et al., 2022).

Safety And Hazards

In case of skin contact with Azido-PEG3-phosphonic acid ethyl ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought . In case of inhalation, the affected individual should be moved to fresh air . In severe cases or if symptoms persist, medical attention should be sought . If ingested, medical attention should be sought .

properties

IUPAC Name

1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXYMBISZVJSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-phosphonic acid ethyl ester

Synthesis routes and methods

Procedure details

To a solution of diethyl 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethylphosphonate (1 eq) in DMF (0.5 M) was added sodium azide (3 eq). The reaction mixture was heated at 50° C. overnight. The mixture was then concentrated en vaccuo. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-5% MeOH/DCM to give the product as a colorless oil.
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diethyl 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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